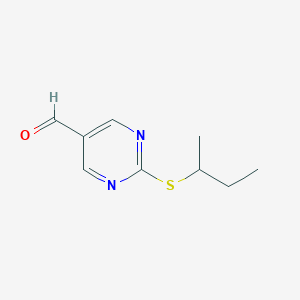

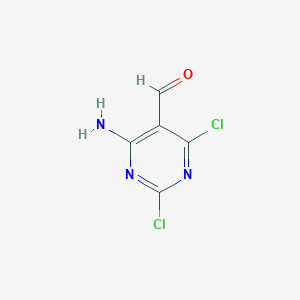

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde

説明

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a substrate used in the synthesis of N-terminal surrogate in amino acid and peptide analogues . It is a type of organoheterocyclic compound .

Synthesis Analysis

The synthesis of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde involves unexpected aromatic nucleophilic substitution reaction products. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions . This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .Molecular Structure Analysis

The molecular structure of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo [2,3-d] pyrimidine were modified .Chemical Reactions Analysis

The chemical reactions involving 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde include amination, solvolysis, and condensation processes . The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S N Ar reaction .Physical And Chemical Properties Analysis

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde is a light yellow crystalline solid . It is insoluble in water but soluble in acetone . Its CAS number is 5604-46-6 .科学的研究の応用

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

- Application Summary : This compound is used in aromatic nucleophilic substitution reactions. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- Methods of Application : The experimental results were obtained from unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .

- Results : This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

-

Mono- and Diamination of 4,6-Dichloropyrimidine

- Application Summary : Chlorine atom at alpha-position of N-heterocycles has been substituted by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .

- Methods of Application : The introduction of the second amino substituent in 4-amino-6-chloropyrimidine was achieved using Pd (0) catalysis .

- Results : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .

-

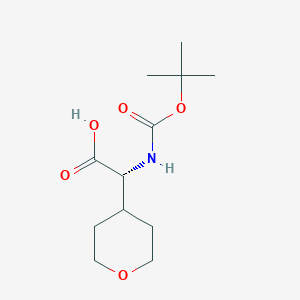

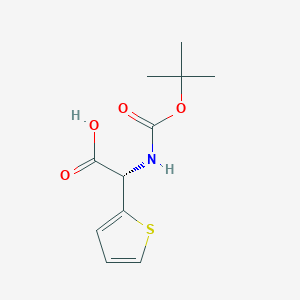

Synthesis of N-terminal surrogate in amino acid and peptide analogues

- Application Summary : 4,6-Dichloropyrimidine-5-carboxaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

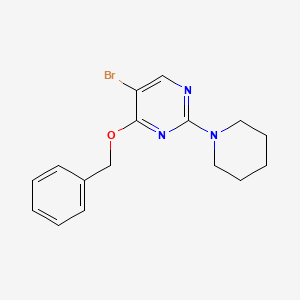

Synthesis of disubstituted pyrimidines and biarylpyrimidines

- Application Summary : It was used as starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling. It was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

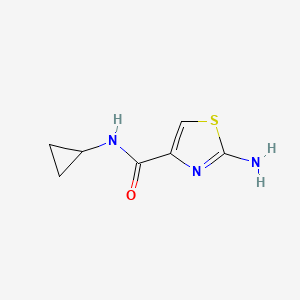

Design and Synthesis of Anti-Breast-Cancer Compounds

- Application Summary : This compound has been used in the design and synthesis of pyrrolo (pyrido) [2,3-d]pyrimidine derivatives, which have shown significant anti-breast-cancer activity .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : Dihydroartemisinin-pyrrolo [2,3-d]pyrimidine and dihydroartemisinin-pyrido [2,3-d]pyrimidine derivatives have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

-

Synthesis of Disubstituted Pyrimidines and Biarylpyrimidines

- Application Summary : It was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling. It was also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

-

Synthesis of Pyrrolo and Pyrido Pyrimidine Derivatives

- Application Summary : This compound has been used in the design and synthesis of pyrrolo and pyrido pyrimidine derivatives .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The obtained results demonstrated that dihydroartemisinin-pyrrolo and dihydroartemisinin-pyrido pyrimidine derivatives are characterized by significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

-

Synthesis of N-terminal Surrogate in Amino Acid and Peptide Analogues

- Application Summary : 4,6-Dichloropyrimidine-5-carboxaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

将来の方向性

The future directions of 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde research could involve the microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines from 2-amino-4, 6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions . A series of 6-alkynyl-2,4-diaminopyrimidine derivatives bearing various substituents at alkynyl moiety was prepared by the Sonogashira cross-coupling reaction .

特性

IUPAC Name |

4-amino-2,6-dichloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O/c6-3-2(1-11)4(8)10-5(7)9-3/h1H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVGPFNVCJXVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(N=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-dichloropyrimidine-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。